Cas no 1269292-68-3 (2-(1-(4-Nitrophenyl)-1H-pyrazol-5-yl)pyrimidine)
2-(1-(4-Nitrophenyl)-1H-pyrazol-5-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-(1-(4-Nitrophenyl)-1H-pyrazol-5-yl)pyrimidine
- 2-[2-(4-nitrophenyl)pyrazol-3-yl]pyrimidine
- AKOS022172699
- DTXSID00719049
- 1269292-68-3
- 2-[1-(4-Nitrophenyl)-1H-pyrazol-5-yl]pyrimidine
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- Inchi: 1S/C13H9N5O2/c19-18(20)11-4-2-10(3-5-11)17-12(6-9-16-17)13-14-7-1-8-15-13/h1-9H
- InChI Key: SVUWDVLHKNPINA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)N1C(C2N=CC=CN=2)=CC=N1)=O
Computed Properties
- Exact Mass: 267.07562455g/mol
- Monoisotopic Mass: 267.07562455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 89.4Ų
2-(1-(4-Nitrophenyl)-1H-pyrazol-5-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM165781-1g |
2-(1-(4-nitrophenyl)-1H-pyrazol-5-yl)pyrimidine |
1269292-68-3 | 95% | 1g |
$574 | 2021-08-05 | |
| Chemenu | CM165781-1g |
2-(1-(4-nitrophenyl)-1H-pyrazol-5-yl)pyrimidine |
1269292-68-3 | 95% | 1g |
$539 | 2024-08-02 | |
| Ambeed | A256317-1g |
2-(1-(4-Nitrophenyl)-1H-pyrazol-5-yl)pyrimidine |
1269292-68-3 | 95+% | 1g |
$490.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770639-1g |
2-(1-(4-Nitrophenyl)-1H-pyrazol-5-yl)pyrimidine |
1269292-68-3 | 98% | 1g |
¥4802.00 | 2024-08-09 |
2-(1-(4-Nitrophenyl)-1H-pyrazol-5-yl)pyrimidine Suppliers
2-(1-(4-Nitrophenyl)-1H-pyrazol-5-yl)pyrimidine Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-(1-(4-Nitrophenyl)-1H-pyrazol-5-yl)pyrimidine
Comprehensive Analysis of 2-(1-(4-Nitrophenyl)-1H-pyrazol-5-yl)pyrimidine (CAS No. 1269292-68-3)
The compound 2-(1-(4-Nitrophenyl)-1H-pyrazol-5-yl)pyrimidine (CAS No. 1269292-68-3) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrimidine ring linked to a pyrazole moiety substituted with a 4-nitrophenyl group, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic compounds.
In recent years, the scientific community has shown heightened interest in nitrophenyl derivatives due to their electron-withdrawing properties and role in modulating biological activity. The CAS No. 1269292-68-3 compound exemplifies this trend, as its 4-nitrophenyl group enhances reactivity in nucleophilic substitution reactions, a feature leveraged in medicinal chemistry. This aligns with frequent search queries such as "nitrophenyl applications in drug design" and "pyrazole-pyrimidine hybrids," reflecting its relevance in current research hotspots.
From a synthetic perspective, 2-(1-(4-Nitrophenyl)-1H-pyrazol-5-yl)pyrimidine is synthesized via condensation reactions between pyrazole-5-carbaldehydes and pyrimidine precursors. Its crystalline stability and moderate solubility in polar solvents like DMSO make it suitable for high-throughput screening—a topic frequently searched in AI-driven drug discovery platforms. The compound’s molecular weight (270.23 g/mol) and logP (~2.5) further suggest favorable pharmacokinetic properties, addressing common queries about "drug-likeness" in small molecules.
Beyond pharmaceuticals, this compound’s heterocyclic framework finds applications in material science, particularly in designing organic semiconductors. Its conjugated system and nitro group contribute to charge transport properties, resonating with searches like "nitro-aromatics in OLEDs." Such interdisciplinary utility underscores its importance in both life sciences and advanced materials, making CAS No. 1269292-68-3 a compound of enduring scientific value.
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